Istaroxime
Istaroxime
Istaroxime(PST2744) is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase).IC50 Value: 0.43 ± 0.15 μM (Na+/K+-ATPase activity from dog kidney) [1]Target: Na+/K+ ATPaseIstaroxime is an investigational drug originally patented and developed by the italian pharmaceutical company Sigma-Tau. Istaroxime is now under development for treatment of acute decompensated heart failure by CVie Therapeutics.in vitro: PST2744 inhibited the Na+/K+-ATPase activity from dog kidney with an IC50 value of 0.43 ± 0.15 μM [1]. The transient inward current (I(TI)) induced by a Ca(2+) transient in the presence of complete Na(+)/K(+) pump blockade was inhibited (-43%) by PST2744 but not by digoxin [2].in vivo: Intravenous infusion of 0.2 mg/kg/min PST2744 in anesthetized guinea pigs exerted an immediate and long-lasting inotropic effect (ED(80) of 1.89 +/- 0.37 mg/kg) without causing lethal arrhythmias up to a cumulative dose of 18 mg/kg [1]. Istaroxime intravenous infusion (0.11 mg/kg per min) significantly increased both indices of contraction and relaxation (fractional shortening, +18+/-3.7%; aortic flow rate, +19+/-2.9%; peak myocardial systolic velocity, +36+/-7%; circumferential fiber shortening, +24+/-4.1%; peak atrial flow velocity, +69+/-8.6%; isovolumic relaxation time, +19+/-6.9%; and peak myocardial early diastolic velocity, +42+/-12%) [3]. In 5 animals, PST-2744 effects were compared with dobutamine. Heart rates, PR intervals and QT intervals were unchanged following PST-2744 administration. PST-2744 increased contractility (+dP/dt) by 56% from 1881 +/- 282 mm Hg/s to 2939 +/- 734 mm Hg/s (P < 0.01) [4].Clinical trial: HORIZON-HF: A Phase II Trial to Assess Hemodynamic Effects of Istaroxime in Patients With Worsening HF and Reduced LV Systolic Function. Phase 2
Brand Name:
Vulcanchem
CAS No.:
203737-93-3
VCID:
VC0003802
InChI:
InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1
SMILES:
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C
Molecular Formula:
C21H32N2O3
Molecular Weight:
360.5 g/mol
Istaroxime
CAS No.: 203737-93-3
Inhibitors
VCID: VC0003802
Molecular Formula: C21H32N2O3
Molecular Weight: 360.5 g/mol
CAS No. | 203737-93-3 |
---|---|
Product Name | Istaroxime |
Molecular Formula | C21H32N2O3 |
Molecular Weight | 360.5 g/mol |
IUPAC Name | (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione |
Standard InChI | InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1 |
Standard InChIKey | MPYLDWFDPHRTEG-PAAYLBSLSA-N |
Isomeric SMILES | C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
SMILES | CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C |
Canonical SMILES | CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C |
Appearance | Solid powder |
Description | Istaroxime(PST2744) is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase).IC50 Value: 0.43 ± 0.15 μM (Na+/K+-ATPase activity from dog kidney) [1]Target: Na+/K+ ATPaseIstaroxime is an investigational drug originally patented and developed by the italian pharmaceutical company Sigma-Tau. Istaroxime is now under development for treatment of acute decompensated heart failure by CVie Therapeutics.in vitro: PST2744 inhibited the Na+/K+-ATPase activity from dog kidney with an IC50 value of 0.43 ± 0.15 μM [1]. The transient inward current (I(TI)) induced by a Ca(2+) transient in the presence of complete Na(+)/K(+) pump blockade was inhibited (-43%) by PST2744 but not by digoxin [2].in vivo: Intravenous infusion of 0.2 mg/kg/min PST2744 in anesthetized guinea pigs exerted an immediate and long-lasting inotropic effect (ED(80) of 1.89 +/- 0.37 mg/kg) without causing lethal arrhythmias up to a cumulative dose of 18 mg/kg [1]. Istaroxime intravenous infusion (0.11 mg/kg per min) significantly increased both indices of contraction and relaxation (fractional shortening, +18+/-3.7%; aortic flow rate, +19+/-2.9%; peak myocardial systolic velocity, +36+/-7%; circumferential fiber shortening, +24+/-4.1%; peak atrial flow velocity, +69+/-8.6%; isovolumic relaxation time, +19+/-6.9%; and peak myocardial early diastolic velocity, +42+/-12%) [3]. In 5 animals, PST-2744 effects were compared with dobutamine. Heart rates, PR intervals and QT intervals were unchanged following PST-2744 administration. PST-2744 increased contractility (+dP/dt) by 56% from 1881 +/- 282 mm Hg/s to 2939 +/- 734 mm Hg/s (P < 0.01) [4].Clinical trial: HORIZON-HF: A Phase II Trial to Assess Hemodynamic Effects of Istaroxime in Patients With Worsening HF and Reduced LV Systolic Function. Phase 2 |
Synonyms | 3-((2-aminoethoxy)imino)androstane-6,17-dione 3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride Istaroxime PST 2744 PST-2744 PST2744 |
Reference | 1:Istaroxime, a potential anticancer drug in prostate cancer, exerts beneficial functional effects in healthy and diseased human myocardium. Wallner M, Khafaga M, Kolesnik E, Vafiadis A, Schwantzer G, Eaton DM, Curcic P, Köstenberger M, Knez I, Rainer PP, Pichler M, Pieske B, Von Lewinski D.Oncotarget. 2017 Apr 30. doi: 10.18632/oncotarget.17540. [Epub ahead of print] PMID: 28514771 Free Article2:Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor. Alevizopoulos K, Dimas K, Papadopoulou N, Schmidt EM, Tsapara A, Alkahtani S, Honisch S, Prousis KC, Alarifi S, Calogeropoulou T, Lang F, Stournaras C.Oncotarget. 2016 Apr 26;7(17):24415-28. doi: 10.18632/oncotarget.8329. PMID: 27027435 Free PMC Article3:SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications. Huang CL.Br J Pharmacol. 2013 Oct;170(3):486-8. doi: 10.1111/bph.12288. PMID: 23822610 Free PMC Article4:Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition. Ferrandi M, Barassi P, Tadini-Buoninsegni F, Bartolommei G, Molinari I, Tripodi MG, Reina C, Moncelli MR, Bianchi G, Ferrari P.Br J Pharmacol. 2013 Aug;169(8):1849-61. doi: 10.1111/bph.12278. PMID: 23763364 Free PMC Article5:Istaroxime: A rising star in acute heart failure. Aditya S, Rattan A.J Pharmacol Pharmacother. 2012 Oct;3(4):353-5. doi: 10.4103/0976-500X.103705. PMID: 23326115 Free PMC Article6:Development and physico-chemical characterization of a liposomal formulation of istaroxime. Luciani P, Fevre M, Leroux JC.Eur J Pharm Biopharm. 2011 Oct;79(2):285-93. doi: 10.1016/j.ejpb.2011.04.013. Epub 2011 Apr 29. PMID: 21550400 7:Istaroxime: is the remedy better than the disease?: Editorial to: /Chronic istaroxine improves cardiac function and heart rate variability in cardiomyopathic hamsters/ by Pietro Lo Giudice et al. Farmakis D, Filippatos G.Cardiovasc Drugs Ther. 2011 Apr;25(2):115-7. doi: 10.1007/s10557-011-6295-7. No abstract available. PMID: 21484265 |
PubChem Compound | 9841834 |
Last Modified | Nov 11 2021 |
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